molecular formula C22H20O4 B1635302 Methyl 3,5-bis(benzyloxy)benzoate CAS No. 58605-10-0

Methyl 3,5-bis(benzyloxy)benzoate

Cat. No. B1635302
CAS RN: 58605-10-0
M. Wt: 348.4 g/mol
InChI Key: GBQCMRLPXFXVIN-UHFFFAOYSA-N
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Description

“Methyl 3,5-bis(benzyloxy)benzoate” is a chemical compound with the molecular formula C22H20O4 . It is also known by its English name “methyl 3,5-bis(benzyloxy)benzoate” and has a CAS number of 58605-10-0 .


Molecular Structure Analysis

The molecular structure of “Methyl 3,5-bis(benzyloxy)benzoate” is represented by the InChI code InChI=1S/C22H20O4/c1-24-22(23)19-12-20(25-15-17-8-4-2-5-9-17)14-21(13-19)26-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 . The compound has a molecular weight of 348.4 g/mol .


Physical And Chemical Properties Analysis

“Methyl 3,5-bis(benzyloxy)benzoate” has a molecular weight of 348.39 . It has a density of 1.1447 (rough estimate), a melting point of 67 °C, and a boiling point of 442.76°C (rough estimate) . The compound has a flash point of 221.6°C and a vapor pressure of 2.26E-10mmHg at 25°C . The refractive index is estimated to be 1.6000 .

Scientific Research Applications

  • Chemical Synthesis : This compound could be used as a building block or reagent in the synthesis of other complex molecules .
  • Material Science : Given its specific structure, it might be used in the development of new materials with unique properties .
  • Life Science : It could be used in biological studies, possibly as a probe or a part of a larger molecule .
  • Chromatography : It might be used as a standard or reference compound in chromatographic studies .
  • Analytical Studies : This compound could be used in various analytical methods, possibly as a calibration standard .
  • Fragrance Manufacturing : According to a Chinese source , it has a pleasant aromatic smell and is often used in the manufacture of fragrances .
  • Chemical Synthesis : This compound could be used as a building block or reagent in the synthesis of other complex molecules .
  • Material Science : Given its specific structure, it might be used in the development of new materials with unique properties .
  • Life Science : It could be used in biological studies, possibly as a probe or a part of a larger molecule .
  • Chromatography : It might be used as a standard or reference compound in chromatographic studies .
  • Analytical Studies : This compound could be used in various analytical methods, possibly as a calibration standard .
  • Fragrance Manufacturing : According to a Chinese source , it has a pleasant aromatic smell and is often used in the manufacture of fragrances .

properties

IUPAC Name

methyl 3,5-bis(phenylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c1-24-22(23)19-12-20(25-15-17-8-4-2-5-9-17)14-21(13-19)26-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQCMRLPXFXVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20974153
Record name Methyl 3,5-bis(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-bis(benzyloxy)benzoate

CAS RN

58605-10-0
Record name Methyl 3,5-bis(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 25.0 g (0.15 mol) of 3,5-dihydroxybenzoic acid methyl ester, 44 ml (0.37 mol) of benzyl bromide and 82 g (0.60 mol) of potassium carbonate in 300 ml of DMF was stirred and heated at 85° under argon for 45 hours. The cooled reaction mixture was filtered and the filtrate was concentrated at reduced pressure. The residue was treated with methylene chloride and the extract was filtered again to remove salts. Crystallization from methylene chloride-methanol gave 41.9 g (81% yield, mp 64°-66°) of 3,5-bis(phenylmethoxy)benzoic acid methyl ester.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
S Sivakumar, MLP Reddy, AH Cowley… - Inorganic …, 2011 - ACS Publications
Two new aromatic carboxylic acids, namely, 3,5-bis(benzyloxy)benzoic acid (HL1) and 3,5-bis(pyridine-2-ylmethoxy)benzoic acid (HL2), have been prepared by replacing the hydroxyl …
Number of citations: 71 pubs.acs.org
I Franke, M Binder - Helvetica Chimica Acta, 1980 - Wiley Online Library
Two novel cannabinoid model compounds, (3R, 4R)‐Δ 1(6) ‐tetrahydrocannabinol‐5″‐oic acid (22) and 4″(R, S)‐methyl‐(3R, 4R)‐Δ 1(6) ‐tetrahydrocannabinol‐5″‐oic acid (23) …
Number of citations: 13 onlinelibrary.wiley.com
R Moreno-Fuquen, C Grande, RC Advincula… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C21H18O4, the outer benzyl rings are disordered over two resolved positions in a 0.50 ratio. The O—CH2 groups form dihedral angles of 4.1 (2) and 10.9 (4) with …
Number of citations: 2 scripts.iucr.org
A Tillo, M Stolarska, M Kryjewski, L Popenda… - Dyes and …, 2016 - Elsevier
Three novel phthalocyanine derivatives equipped with bulky substituents at non-peripheral positions were synthesized and their physico-chemical properties were analyzed. Singlet …
Number of citations: 26 www.sciencedirect.com
JR McElhanon, MJ Wu, M Escobar… - The Journal of …, 1997 - ACS Publications
Efficient preparation of a series of four chiral, nonracemic AB 2 monomers suitable for the construction of dendrimers is presented. Monomers 1−4 possess the common structural …
Number of citations: 48 pubs.acs.org
L Laipniece, V Kampars, S Belyakov, A Tokmakovs… - Dyes and …, 2019 - Elsevier
Syntheses of four new dendronized azochromophores were performed from 2-(2-amino-5-nitrophenoxy)ethanol, 2-[methyl(phenyl)amino]ethanol, 3,5-bis(benzyloxy)benzoic acid and 3,…
Number of citations: 3 www.sciencedirect.com
K Thakkar, RL Geahlen… - Journal of medicinal …, 1993 - ACS Publications
At this juncture, benzyl groups were tried to protect the phenols. A series of diethyl benzylphosphonat. es 7a-e were prepared with benzyl protecting groups (Scheme I) and reacted …
Number of citations: 229 pubs.acs.org
D Xie, M Jiang, G Zhang, D Chen - Chemistry–A European …, 2007 - Wiley Online Library
Frechet‐type benzyl ether dendrons of second and third generations with a carboxyl group (G2, G3) at the apex site could attach to poly(4‐vinylpyridine) (PVP), forming hydrogen‐…
A Tillo, DT Mlynarczyk, L Popenda, B Wicher… - New Journal of …, 2017 - pubs.rsc.org
Pyrazinoporphyrazines and tribenzopyrazinoporphyrazines were synthesized and studied towards their potential applications in photodynamic therapy. The macrocycles were obtained …
Number of citations: 11 pubs.rsc.org
SJ Hughes - 1998 - open.uct.ac.za
Organic and organochromium poly(benzyl phenyl ether) dendrimers have been investigated by synthetic · and computational methods. The first generation organic benzyl alcohol and …
Number of citations: 0 open.uct.ac.za

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